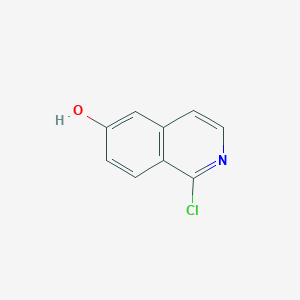
1-Chloroisoquinolin-6-OL
概要
説明
1-Chloroisoquinolin-6-OL is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinolin-6-OL is represented by the linear formula C9H6ClNO . The InChI code for this compound is 1S/C9H6ClNO/c10-9-8-2-1-7(12)5-6(8)3-4-11-9/h1-5,12H .
Physical And Chemical Properties Analysis
1-Chloroisoquinolin-6-OL is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 179.61 .
科学的研究の応用
Chemical Structure and Spectroscopic Analysis A comprehensive study on 1-Chloroisoquinolin-6-ol (1CIQ) utilized advanced spectroscopic techniques for a detailed analysis. Fourier Transform Infrared (FT-IR) and Raman (FT-Raman) spectroscopy, combined with Density Functional Theory (DFT) calculations, were employed to interpret the vibrational characteristics of 1CIQ. This analysis revealed significant insights into the molecule's stability and electronic properties. The investigation highlighted the molecule's non-linear optical (NLO) properties, suggesting potential applications in materials science. Moreover, the study explored the compound's molecular electrostatic potential (MEP), aromaticity through the Harmonic Oscillator Model of Aromaticity (HOMA) index, and thermodynamic properties at various temperatures, offering a deep understanding of its physicochemical attributes (Vidhya, Austine, & Arivazhagan, 2020).
Pharmacological Insights and Molecular Modeling Research into the antimicrobial activities and molecular modeling of novel quinoline derivatives, including 4-chloro-8-methoxyquinoline-2(1H)-one, shed light on the potential therapeutic applications of such compounds. Through molecular docking studies and experimental analyses, these compounds demonstrated promising antimicrobial properties. The studies evaluated their effectiveness against a range of bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. Furthermore, the quantum chemical calculations provided insights into the electronic structures, aiding in understanding the molecular basis of their activity (Murugavel et al., 2017).
Material Science Applications The anti-corrosion properties of 8-hydroxyquinoline derivatives, related to the structural framework of 1-Chloroisoquinolin-6-ol, were studied for their protective effects on mild steel in acidic environments. Through gravimetric and electrochemical methods, these derivatives exhibited significant corrosion inhibition efficiency. This research highlights the potential of 1-Chloroisoquinolin-6-ol analogs in corrosion protection applications, linking their effectiveness to their adsorption behavior on metal surfaces. Such studies are crucial for developing new corrosion inhibitors for industrial applications (Douche et al., 2020).
Safety and Hazards
The safety data sheet for 1-Chloroisoquinolin-6-OL indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . The hazard statements H302, H315, and H319 suggest that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .
特性
IUPAC Name |
1-chloroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-2-1-7(12)5-6(8)3-4-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEBBLYVDQQABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinolin-6-OL | |
CAS RN |
850197-67-0 | |
| Record name | 1-chloro-2H-isoquinolin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol](/img/structure/B1493628.png)
![trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1493629.png)
![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)
![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)
![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)
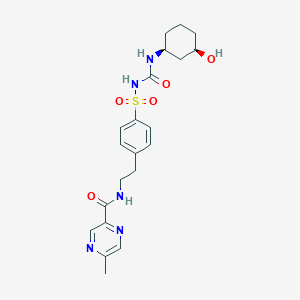
![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)
![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)
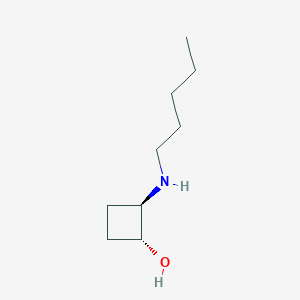
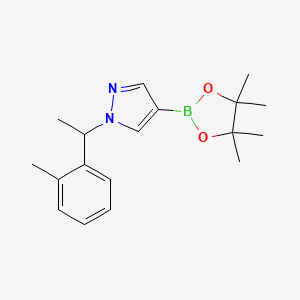
![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
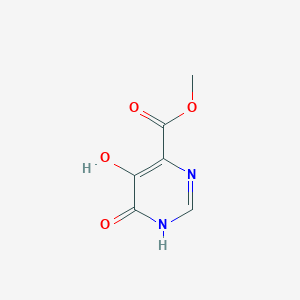
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)